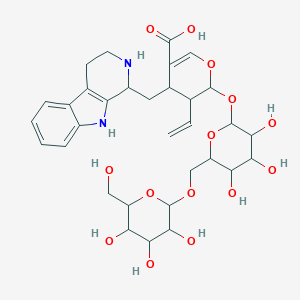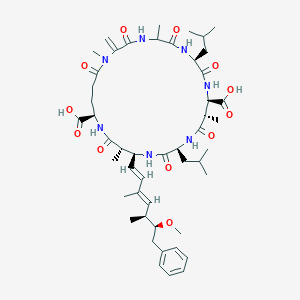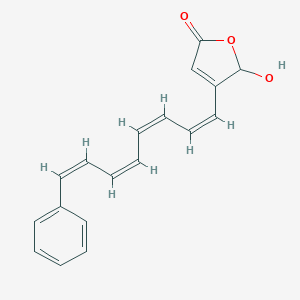
Hunterioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hunterioside is a natural compound that belongs to the class of iridoid glycosides. It is found in the plant Hunteria umbellata, which is commonly found in tropical regions of Africa. This compound has been the subject of extensive research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- First Synthesis of Hunterioside : A study by Ohmori, Takayama, and Aimi (1999) successfully synthesized this compound, confirming its structure as the first example of a monoterpenoid indole alkaloid carrying a disaccharide. This synthesis involved tryptamine, secologanin, and a newly-developed glucosyl donor, providing crucial insights into its molecular structure (Ohmori, Takayama, & Aimi, 1999).
Natural Occurrence and Isolation
- Isolation from Natural Sources : Subhadhirasakul et al. (1994) isolated this compound from Hunteria zeylanica, marking it as the first discovery of a bioside congener of monoterpenoid indole alkaloid glucosides. This was significant in understanding its natural occurrence and potential biological roles (Subhadhirasakul et al., 1994).
Applications in Biomedical Research
- Hunter Syndrome Research : Studies related to Hunter syndrome, a lysosomal storage disorder, often involve compounds and enzymes that have similar naming conventions but are distinct from this compound. For example, research by Hordeaux et al. (2018) on adeno-associated virus 9 expressing iduronate-2-sulfatase in rhesus macaques provides insights into potential therapies for Hunter syndrome (Hordeaux et al., 2018). However, this is not directly related to this compound.
Potential Therapeutic Applications
- Anti-Obesity and Antihyperlipidaemic Effects : Adeneye, Adeyemi, and Agbaje (2010) investigated the anti-obesity and antihyperlipidaemic activities of Hunteria umbellata, which suggests potential therapeutic uses for compounds such as this compound. Their study showed effects mediated via inhibition of intestinal lipid absorption and cholesterol biosynthesis, supporting its ethnopharmacological use (Adeneye, Adeyemi, & Agbaje, 2010).
Further Research and Development
- Laboratory Information Management Software : Research by Brusniak et al. (2019) on the development of a laboratory information management system, Optide-Hunter, for engineered mini-protein therapeutic workflow, highlights the importance of effective data management in the research and development of novel compounds like this compound (Brusniak et al., 2019).
Propiedades
Número CAS |
156431-08-2 |
|---|---|
Fórmula molecular |
C32H42N2O14 |
Peso molecular |
678.7 g/mol |
Nombre IUPAC |
3-ethenyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethyl)-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C32H42N2O14/c1-2-13-16(9-19-22-15(7-8-33-19)14-5-3-4-6-18(14)34-22)17(29(42)43)11-44-30(13)48-32-28(41)26(39)24(37)21(47-32)12-45-31-27(40)25(38)23(36)20(10-35)46-31/h2-6,11,13,16,19-21,23-28,30-41H,1,7-10,12H2,(H,42,43) |
Clave InChI |
CTPVWRJHVRXFPI-UHFFFAOYSA-N |
SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(=O)O)CC4C5=C(CCN4)C6=CC=CC=C6N5 |
SMILES canónico |
C=CC1C(C(=COC1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(=O)O)CC4C5=C(CCN4)C6=CC=CC=C6N5 |
Sinónimos |
hunterioside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)



![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)

![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)
